

Spectroscopic and Synthetic Profile of (4-bromophenoxy)trimethylsilane: A Technical Guide

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Compound of Interest		
Compound Name:	Silane, (4- bromophenoxy)trimethyl-	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (4-bromophenoxy)trimethylsilane, a valuable intermediate in organic synthesis. This document includes tabulated summaries of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for its synthesis, and a logical workflow for spectroscopic analysis.

Spectroscopic Data Analysis

The structural characterization of (4-bromophenoxy)trimethylsilane is achieved through a combination of spectroscopic techniques. Each method provides unique insights into the molecular structure, confirming the presence of key functional groups and the overall arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~7.33	d	2H	Ar-H (ortho to OSiMe₃)
~6.75	d	2H	Ar-H (ortho to Br)
0.29	S	9Н	Si(CH₃)₃

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (δ) ppm	Assignment
~155.0	C-OSiMe₃
~132.5	C-H (ortho to Br)
~121.8	C-H (ortho to OSiMe₃)
~115.9	C-Br
~0.1	Si(CH ₃) ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.



Wavenumber (cm⁻¹)	Intensity	Assignment
~2960	Medium	C-H stretch (aromatic)
~1585, 1485	Strong	C=C stretch (aromatic ring)
~1255	Strong	Si-C stretch
~920	Strong	Si-O-C stretch
~825	Strong	C-H out-of-plane bend (p-disubstituted)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.

m/z	Relative Intensity (%)	Assignment
244/246	High	[M] ⁺ (Molecular ion peak, bromine isotopes)
229/231	High	[M - CH ₃] ⁺
157	Moderate	[M - Br]+
73	High	[Si(CH ₃) ₃] ⁺

Experimental Protocols Synthesis of (4-bromophenoxy)trimethylsilane

A common and efficient method for the synthesis of (4-bromophenoxy)trimethylsilane involves the silylation of 4-bromophenol. Two primary reagents for this transformation are hexamethyldisilazane (HMDS) and trimethylsilyl chloride (TMSCI).

Method 1: Using Hexamethyldisilazane (HMDS)

This method is often preferred due to the formation of ammonia as the only byproduct, which is easily removed.



 Materials: 4-bromophenol, Hexamethyldisilazane (HMDS), and a suitable catalyst (e.g., a catalytic amount of saccharin or an acidic catalyst).

Procedure:

- To a solution of 4-bromophenol in a dry, aprotic solvent (such as acetonitrile or dichloromethane), add a catalytic amount of the chosen catalyst.
- Add hexamethyldisilazane (0.5 to 1.0 equivalents) to the mixture.
- Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is typically worked up by removing the solvent under reduced pressure. The resulting crude product can be purified by distillation or column chromatography.

Method 2: Using Trimethylsilyl Chloride (TMSCI)

This method is also widely used and involves the use of a base to neutralize the HCl byproduct.

- Materials: 4-bromophenol, Trimethylsilyl chloride (TMSCI), a tertiary amine base (e.g., triethylamine or pyridine), and a dry, aprotic solvent (e.g., dichloromethane or diethyl ether).
- Procedure:
 - Dissolve 4-bromophenol in the chosen dry solvent.
 - Add the tertiary amine base (at least 1.1 equivalents) to the solution.
 - Cool the mixture in an ice bath and add trimethylsilyl chloride (at least 1.1 equivalents)
 dropwise with stirring.
 - Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).



- The reaction mixture is then filtered to remove the amine hydrochloride salt. The filtrate is washed with a mild aqueous solution (e.g., saturated sodium bicarbonate) and then with brine.
- The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of (4-bromophenoxy)trimethylsilane.

Caption: Spectroscopic analysis workflow.

This guide provides essential spectroscopic and synthetic information for (4-bromophenoxy)trimethylsilane, serving as a valuable resource for its application in research and development.

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